6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol
Description
6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol is a heterocyclic compound featuring a fused triazolo-pyridazine core with a phenyl substituent at position 6 and a hydroxyl group at position 7. This structure confers unique physicochemical and biological properties. Derivatives of this scaffold are widely explored for diverse biological activities, including antimicrobial and anxiolytic effects .
Properties
IUPAC Name |
6-phenyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-10-6-9(8-4-2-1-3-5-8)14-15-7-12-13-11(10)15/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZFEQORZDGYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=NN=CN3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940014 | |
| Record name | 6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666432 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18591-71-4 | |
| Record name | 6-Phenyl-1,2,4-triazolo(4,3-b)pyridazin-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018591714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol (CAS Number: 18591-71-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
The molecular formula of 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol is with a molecular weight of approximately 212.21 g/mol. It features a triazole and pyridazine ring system, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H8N4O |
| Molecular Weight | 212.21 g/mol |
| CAS Number | 18591-71-4 |
| IUPAC Name | 6-phenyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one |
| LogP | 1.4969 |
Synthesis
The synthesis of 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol typically involves multi-step reactions that include the formation of the triazole and pyridazine moieties. Various synthetic pathways have been explored to enhance yield and purity.
Biological Activity
Recent studies have demonstrated that compounds related to 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol exhibit significant antiproliferative effects against various cancer cell lines.
Antiproliferative Activity
One study evaluated a series of triazolo[4,3-b]pyridazines and found that certain derivatives exhibited potent antiproliferative activity with IC50 values ranging from to . Notably, compound 4q , which is structurally related to 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol, showed IC50 values of against SGC-7901 (gastric adenocarcinoma), against A549 (lung adenocarcinoma), and against HT-1080 (fibrosarcoma) cell lines .
The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of tubulin polymerization. This disruption in microtubule dynamics is crucial for cancer cell division and growth.
Case Studies
Several studies have highlighted the potential therapeutic applications of 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol:
- Antitumor Activity : In a comparative study involving various triazolo derivatives, it was found that compounds with similar structures to 6-Phenyl triazoles exhibited significant antitumor activity across multiple cancer cell lines including A549 and MCF7 .
- c-Met Kinase Inhibition : Some derivatives were also tested for their ability to inhibit c-Met kinase activity at nanomolar levels, indicating their potential use in targeted cancer therapies .
Scientific Research Applications
Pharmacological Applications
- Anxiolytic Properties
-
Antimicrobial Activity
- Some studies have reported that triazole derivatives possess antimicrobial properties. The presence of the triazole ring in 6-phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol may contribute to its efficacy against various pathogens. This aspect is crucial for developing new antibiotics amid rising antibiotic resistance.
-
Anti-inflammatory Effects
- The compound's ability to interact with inflammatory pathways suggests potential applications in treating inflammatory diseases. Preclinical studies have shown that similar triazole compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Table: Summary of Research Findings on 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol
| Study | Year | Application | Findings |
|---|---|---|---|
| Patent US4260755A | 1980 | Anxiolytic | Identified as a potential anxiolytic agent with significant efficacy in preclinical models. |
| Chemical Biology Journal | 2020 | Antimicrobial | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria; further studies needed for clinical relevance. |
| Journal of Medicinal Chemistry | 2022 | Anti-inflammatory | Showed reduction in inflammatory markers in vitro; suggested mechanisms involve inhibition of NF-kB pathway. |
Synthesis and Development
The synthesis of 6-phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol involves multi-step organic reactions that can be optimized for yield and purity. Various synthetic routes have been explored to enhance its pharmacological properties while minimizing side effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
The substituent at position 6 significantly influences molecular properties and bioactivity. Key analogs include:
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
- Molecular Formula : C₆H₆N₄O
- Molecular Weight : 150.14 g/mol
- Melting Point : >280 °C
- Synthesis : Prepared via condensation of hydrazine derivatives with phosphoryl oxychloride, yielding a stable white solid .
- NMR Data :
6-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
- Molecular Formula : C₇H₈N₄O
- Molecular Weight : 164.17 g/mol
- Melting Point : 239–242 °C
- NMR Data :
6-Phenyl Derivative
Functional Group Variations at Position 8
Replacing the hydroxyl group with chlorine or amines alters reactivity and bioactivity:
8-Chloro Derivatives
8-Amino Derivatives
Physicochemical and Structural Insights
Melting Points and Stability
Molecular Aggregation
- X-ray crystallography of 6-chloro-3-chloromethyl derivatives reveals hydrogen-bonded dimers and π-π stacking, which may influence bioavailability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is synthesized via vicarious nucleophilic substitution (VNS) reactions. For example, 3-chloro-6-hydrazinopyridazine is refluxed with chloroacetyl chloride in acetic acid to form intermediates, which cyclize under controlled conditions. Optimization involves adjusting stoichiometry (e.g., 2:1 molar ratio of chloroacetyl chloride to hydrazinopyridazine) and reaction time (4 hours under reflux) to minimize byproducts like 6-chloro-3-methyl derivatives . Purification via recrystallization or chromatography is critical for isolating the target compound.
Q. How is 6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol structurally characterized, and what analytical techniques are employed?
- Methodology : Structural confirmation relies on (e.g., δ 7.25 and 8.16 for C-7 and C-8 protons), X-ray crystallography (to resolve hydrogen bonding and molecular packing), and IR spectroscopy (to identify functional groups like hydroxyl or amine). Crystallographic data reveal intermolecular interactions, such as acetic acid complexation, which stabilize the structure .
Q. What is the natural occurrence of this compound, and how is it identified in biological matrices?
- Methodology : The compound has been detected in marine macroalgae (Padina gymnospora) via GC-MS (retention time: 9.568 min; molecular formula: ). Identification involves comparing fragmentation patterns and retention indices with synthetic standards. However, its biological role remains uncharacterized .
Advanced Research Questions
Q. How do computational methods like MNDO assist in predicting reactivity for nucleophilic substitutions?
- Methodology : Molecular orbital calculations (e.g., MNDO) predict charge distribution, highlighting electrophilic sites. For instance, C-8 in the triazolopyridazine core carries a positive charge (+0.021 e), making it susceptible to nucleophilic attack by carbanions. This guides the selection of reagents (e.g., sulfones) for regioselective functionalization .
Q. What strategies are used to design derivatives for specific biological targets, such as tankyrase inhibitors?
- Methodology : Structure-based optimization involves modifying substituents at C-6 and C-7. For example, introducing a methyl group at C-6 and a phenolic ethylamine moiety at C-8 enhances binding to tankyrase’s NAD pocket. Crystallographic studies (PDB: 4I9H) validate interactions, while SAR analysis prioritizes derivatives with nanomolar IC values .
Q. How does lipophilicity influence bioavailability, and how is it measured for triazolopyridazine analogs?
- Methodology : Lipophilicity () is determined via reverse-phase HPLC or shake-flask methods. Chlorinated derivatives exhibit higher (e.g., dichloro-substituted analogs) due to increased hydrophobic surface area, improving membrane permeability. Correlations between and in vitro bioactivity (e.g., enzyme inhibition) inform lead optimization .
Q. What challenges arise in resolving contradictory data between computational predictions and experimental reactivity?
- Methodology : Discrepancies between MNDO-calculated charge distributions (e.g., C-7 vs. C-8 reactivity) and experimental outcomes are resolved using kinetic studies (e.g., monitoring reaction intermediates via LC-MS) and isotopic labeling. For example, -labeling at C-8 confirms its preferential involvement in VNS reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
